![molecular formula C8H9NO B1321449 1,4,6,7-Tetrahydro-5H-indol-5-one CAS No. 35419-02-4](/img/structure/B1321449.png)
1,4,6,7-Tetrahydro-5H-indol-5-one
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Overview
Description
1,4,6,7-Tetrahydro-5H-indol-5-one is a unique chemical compound provided by Sigma-Aldrich . It has an empirical formula of C8H9NO and a molecular weight of 135.16 . This compound is part of a collection of unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 1,4,6,7-Tetrahydro-5H-indol-5-one can be represented by the SMILES string O=C1CC2=C(CC1)NC=C2 . This indicates that the compound contains a cyclohexane ring fused with a pyrrole ring, forming a bicyclic structure .Physical And Chemical Properties Analysis
1,4,6,7-Tetrahydro-5H-indol-5-one is a white to light yellow to light orange powder . It has a melting point of 188-190 °C .Scientific Research Applications
Synthesis of Psammopemmin A
1,4,6,7-Tetrahydro-5H-indol-5-one serves as a versatile building block in the synthesis of more complex pharmaceutical compounds, including Psammopemmin A, which has potential anti-tumor properties .
Indole Mimetics in Medicinal Chemistry
This compound is an important structural motif in medicinal chemistry as an indole mimetic containing a significant amount of sp3-hybridized carbon atoms, which are valuable in drug design .
Inhibitors of Bub1 Kinase
Compounds derived from 1,4,6,7-Tetrahydro-5H-indol-5-one act as inhibitors of Bub1 kinase, an enzyme involved in cell cycle regulation, and have potential use as pharmaceuticals .
Structure-Based Drug Design
The compound’s structure is used in the study of biomolecule:ligand complexes and plays a role in free energy calculations and refinement of x-ray crystal complexes for drug design .
C-H Insertion Reactions
It acts as an active agent in C-H insertion reactions for the synthesis of various heterocyclic compounds, which are foundational in creating new drugs .
Multicomponent Synthesis
A green protocol utilizes 1,4,6,7-Tetrahydro-5H-indol-5-one in a one-pot multicomponent reaction to chemoselectively synthesize indole derivatives .
Safety and Hazards
Mechanism of Action
Target of Action
1,4,6,7-Tetrahydro-5H-indol-5-one, also known as pyrrolocyclohexanones, are important structure motifs in medicinal chemistry as indole mimetics . They contain a significant amount of sp3-hybridized carbon atoms . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility . They are known to be used in drugs for the treatment of schizophrenia, as selective inhibitors of SIRT2 sirtuins, GABA receptor agonists, and inhibitors of platelet aggregation .
Mode of Action
The reactivity of pyrrole and cyclohexenone fragments allows us to consider tetrahydro-4h-indol-4-ones as important building blocks in the synthesis of physiologically active or spectrally interesting structures .
Biochemical Pathways
Given its role as a building block in the synthesis of physiologically active structures , it can be inferred that it may influence a variety of biochemical pathways depending on the specific derivative and its target.
Result of Action
The molecular and cellular effects of 1,4,6,7-Tetrahydro-5H-indol-5-one’s action are likely to be diverse, given its role as a building block in the synthesis of a variety of physiologically active structures . The specific effects would depend on the particular derivative and its target.
properties
IUPAC Name |
1,4,6,7-tetrahydroindol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-6(5-7)3-4-9-8/h3-4,9H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHBSXKECYLHTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618496 |
Source
|
Record name | 1,4,6,7-Tetrahydro-5H-indol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,6,7-Tetrahydro-5H-indol-5-one | |
CAS RN |
35419-02-4 |
Source
|
Record name | 1,4,6,7-Tetrahydro-5H-indol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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